molecular formula C13H9ClN2S2 B3033098 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole CAS No. 821782-43-8

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole

Cat. No.: B3033098
CAS No.: 821782-43-8
M. Wt: 292.8 g/mol
InChI Key: CKTQNTMSKGNPSO-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a chemical compound with the molecular formula C13H9ClN2S2. It is known for its unique structure, which combines a benzothiazole ring with a chloropyridinylmethylsulfanyl group.

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole typically involves the reaction of 6-chloropyridine-3-methanethiol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a chloropyridinylmethylsulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-12-6-5-9(7-15-12)8-17-13-16-10-3-1-2-4-11(10)18-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTQNTMSKGNPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363022
Record name 2X-0847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821782-43-8
Record name 2X-0847
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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